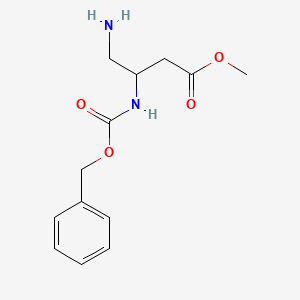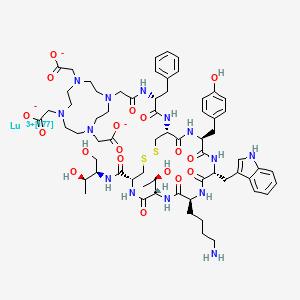
Z-Dbu-OMe.HCl (S)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Dbu-OMe.HCl (S) is a chemical compound with the molecular formula C13H18N2O4*HCl. It is a derivative of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a strong tertiary amine base widely used in organic synthesis. The compound is characterized by its unique structure, which includes a benzyloxycarbonyl group and a methyl ester, making it a valuable intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Dbu-OMe.HCl (S) typically involves the reaction of DBU with methyl chloroformate in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity .
Industrial Production Methods: Industrial production of Z-Dbu-OMe.HCl (S) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors with precise temperature and pressure control to optimize the reaction conditions. The final product is purified through crystallization or distillation to achieve the desired purity levels required for various applications .
化学反应分析
Types of Reactions: Z-Dbu-OMe.HCl (S) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
科学研究应用
Z-Dbu-OMe.HCl (S) has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of peptides and other biologically active compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes .
作用机制
The mechanism of action of Z-Dbu-OMe.HCl (S) involves its interaction with molecular targets through its functional groups. The benzyloxycarbonyl group and methyl ester allow the compound to form stable complexes with enzymes and receptors, modulating their activity. The compound’s strong basicity also enables it to act as a catalyst in various chemical reactions, facilitating the formation of reaction intermediates and products .
相似化合物的比较
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong base used in organic synthesis, similar in structure but lacks the ester and benzyloxycarbonyl groups.
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): Another strong base with a similar bicyclic structure but different reactivity and applications.
N,N-Diisopropylethylamine (DIPEA): A non-nucleophilic base used in organic synthesis, with different steric and electronic properties
Uniqueness: Z-Dbu-OMe.HCl (S) is unique due to its combination of a strong basic core with functional groups that enhance its reactivity and versatility in chemical synthesis. The presence of the benzyloxycarbonyl group and methyl ester allows for specific interactions with biomolecules, making it valuable in both research and industrial applications .
属性
IUPAC Name |
methyl 4-amino-3-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-18-12(16)7-11(8-14)15-13(17)19-9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGOBVDBXJWKML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CN)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B612826.png)

